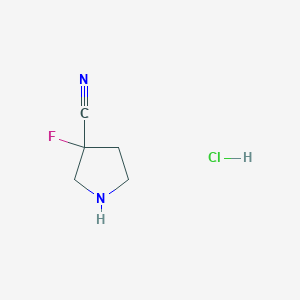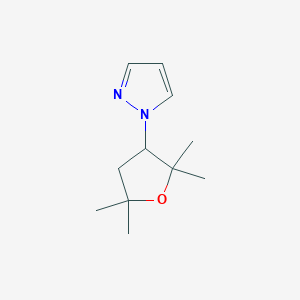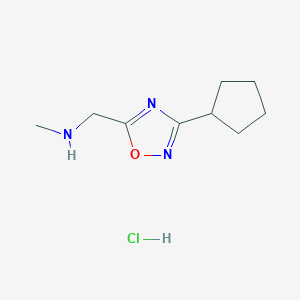
Methyl 2-amino-3-nitropyridine-4-carboxylate
Vue d'ensemble
Description
“Methyl 2-amino-3-nitropyridine-4-carboxylate” is a chemical compound . It is a substituted nitropyridine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the nitro group of methyl 3-nitropyridine-4-carboxylate has been successfully replaced by fluoride anion via nucleophilic aromatic substitution to give the 3-fluoro-pyridine-4-carboxylate .Molecular Structure Analysis
The molecular structure of “Methyl 2-amino-3-nitropyridine-4-carboxylate” is represented by the InChI code:1S/C7H7N3O4/c1-14-7(11)4-2-3-9-6(8)5(4)10(12)13/h2-3H,1H3,(H2,8,9) . Chemical Reactions Analysis
The nitro group of methyl 3-nitropyridine-4-carboxylate has been successfully replaced by fluoride anion via nucleophilic aromatic substitution . This reaction is accelerated by the presence of electron-withdrawing groups o- or p- to the leaving group .Physical And Chemical Properties Analysis
The physical form of “Methyl 2-amino-3-nitropyridine-4-carboxylate” is a powder . Its molecular weight is 197.15 .Applications De Recherche Scientifique
Organocatalysis in Asymmetric Michael Additions : Homochiral methyl 4-aminopyrrolidine-2-carboxylates, obtained through asymmetric cycloadditions involving azomethine ylides and nitroalkenes, have been shown to be effective catalysts in asymmetric Michael additions of ketones to nitroalkenes (Ruiz-Olalla, Retamosa, & Cossío, 2015).
Crystal and Molecular Structure Analysis : Detailed studies on the molecular and crystal structures of derivatives like 2-amino-4-methyl-3-nitropyridine have been conducted, providing insights into their stabilization mechanisms and the formation of layered arrangements with dimeric N-H motifs (Bryndal et al., 2012).
Amination Reactions : The compound has been utilized in oxidative amination reactions, yielding various substituted nitropyridines with high regioselectivity (Bakke & Svensen, 2001).
Ring Transformation in Synthesis : Research has shown the ability of certain derivatives to undergo ring transformation, leading to functionalized 4-aminopyridines and the synthesis of bicyclic pyridines (Nishiwaki, Nishimoto, Tamura, & Ariga, 2006).
Microbial Biotransformation : Studies have been conducted on the biotransformation of methyl 2-amino-3-nitropyridine-4-carboxylate derivatives, revealing the production of new compounds and insights into microbial hydroxylation processes (Tully et al., 2012).
Anticoccidial Agent Synthesis : It has been used in the synthesis of nitropyridinecarboxamides and derivatives, showing significant potential as anticoccidial agents (Morisawa, Kataoka, & Kitano, 1977).
Safety And Hazards
Orientations Futures
The development of new and efficient methods for the preparation of fluoroorganic compounds has got increased attention in recent years . The introduction of a fluorine atom in a molecule does not result in a considerable change in the size or the shape of the compound . Therefore, “Methyl 2-amino-3-nitropyridine-4-carboxylate” and similar compounds could have potential applications in the synthesis of pharmaceuticals and agrochemicals .
Propriétés
IUPAC Name |
methyl 2-amino-3-nitropyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O4/c1-14-7(11)4-2-3-9-6(8)5(4)10(12)13/h2-3H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDPDNJTFWOYLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC=C1)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-3-nitropyridine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B1433962.png)


![4-[(3-Chlorophenyl)methyl]piperidin-4-ol hydrochloride](/img/structure/B1433966.png)






![[5-(Ethanesulfonyl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B1433979.png)

